
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is a chemical compound with the molecular formula C14H12Cl2O3 It is known for its unique structure, which includes two chlorophenyl groups attached to an ethane backbone with hydroxyl and acetic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the intermediate compound, which is then further reacted to introduce the hydroxyl and acetic acid groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: Similar structure but lacks the hydroxyl groups.
4-Chlorophenylacetic acid: Contains only one chlorophenyl group and lacks the ethane backbone.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Similar structure but with different functional groups.
Uniqueness
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is unique due to its combination of hydroxyl and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
| 112927-45-4 | |
Molekularformel |
C18H20Cl2O6 |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2.2C2H4O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;2*1-2(3)4/h1-8,13-14,17-18H;2*1H3,(H,3,4) |
InChI-Schlüssel |
OGGYBDVOOSEPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
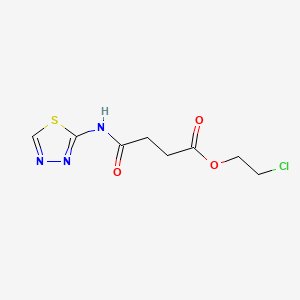
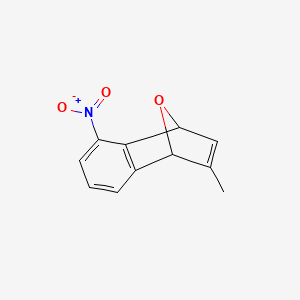
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
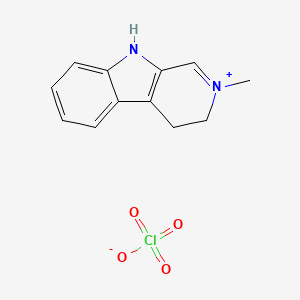
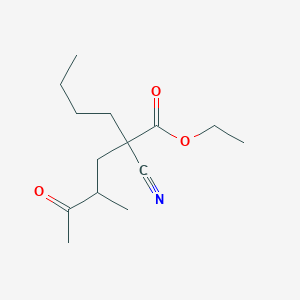
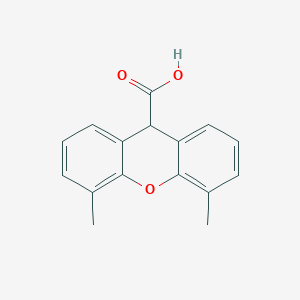
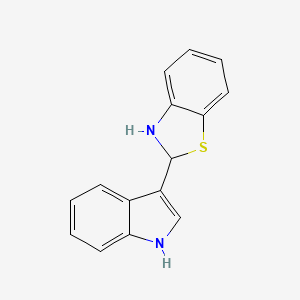
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
